Mono(4-hydroxybutyl) phthalate-d4
Description
1,2-Benzenedicarboxylic Acid-d4 1-(4-Hydroxybutyl) Ester (CAS 17498-34-9) is a deuterated phthalate derivative with a mono-ester structure. Its molecular formula is C₁₂H₁₄O₅ (molecular weight: 238.24 g/mol). The compound features a 4-hydroxybutyl ester group attached to one carboxylic acid moiety of the benzene ring, while the other carboxylic acid group remains unmodified or as a free acid (deuterated in the "d4" variant) .
Properties
IUPAC Name |
2,3,4,5-tetradeuterio-6-(4-hydroxybutoxycarbonyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c13-7-3-4-8-17-12(16)10-6-2-1-5-9(10)11(14)15/h1-2,5-6,13H,3-4,7-8H2,(H,14,15)/i1D,2D,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRGVYBUJIQMSOZ-NMRLXUNGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)C(=O)OCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCCCCO)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1,2-Benzenedicarboxylic Acid-d4 1-(4-Hydroxybutyl) Ester involves the esterification of 1,2-Benzenedicarboxylic Acid-d4 with 4-hydroxybutanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .
Chemical Reactions Analysis
1,2-Benzenedicarboxylic Acid-d4 1-(4-Hydroxybutyl) Ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester groups into alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1,2-Benzenedicarboxylic Acid-d4 1-(4-Hydroxybutyl) Ester has a wide range of applications in scientific research:
Chemistry: It is used as a reference material in nuclear magnetic resonance (NMR) spectroscopy due to its deuterated nature, which helps in studying molecular structures and dynamics.
Biology: The compound is employed in metabolic studies to trace biochemical pathways and understand the metabolism of related compounds.
Medicine: It is used in drug development and pharmacokinetic studies to track the distribution and elimination of drugs in the body.
Industry: The compound is utilized in the production of high-performance polymers and plasticizers, enhancing the properties of materials used in various industrial applications.
Mechanism of Action
The mechanism of action of 1,2-Benzenedicarboxylic Acid-d4 1-(4-Hydroxybutyl) Ester involves its interaction with specific molecular targets and pathways. In metabolic studies, the deuterated compound acts as a tracer, allowing researchers to monitor the transformation and movement of molecules within biological systems. The deuterium atoms provide a distinct signal in NMR spectroscopy, facilitating the identification and quantification of metabolites .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1. Structural Analogues
The following compounds are structurally related phthalate esters, differing in ester groups or substitution patterns:
2.2. Physical and Chemical Properties
- Polarity and Solubility: The hydroxybutyl group in the target compound enhances its polarity compared to di-esters like DEHP, increasing solubility in polar solvents (e.g., ethanol, methanol) . Di-n-butyl and diisobutyl phthalates are hydrophobic, with logP values >4, making them persistent in lipid-rich environments .
- Stability :
Biological Activity
1,2-Benzenedicarboxylic Acid-d4 1-(4-Hydroxybutyl) Ester, also known by its CAS number 1346600-32-5, is a stable isotope-labeled compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, cytotoxic, and other relevant bioactivities based on diverse research findings.
- Molecular Formula : C12H10D4O5
- Molecular Weight : 242.26 g/mol
- SMILES Notation : [2H]c1c([2H])c([2H])c(C(=O)OCCCCO)c(C(=O)O)c1[2H]
Antimicrobial Activity
Research has indicated that derivatives of 1,2-benzenedicarboxylic acid exhibit significant antimicrobial properties. For instance, a study on the butyldecyl ester isolated from Acacia nilotica demonstrated substantial antibacterial activity against various pathogens including Salmonella Typhi and Staphylococcus aureus. The zones of inhibition ranged from 27 to 32 mm, indicating strong efficacy against these microbes .
Cytotoxic Activity
The cytotoxic effects of related compounds have been extensively studied. A notable investigation involved the compound DMEHE (a derivative of 1,2-benzenedicarboxylic acid) which was tested against several cancer cell lines including HepG2 and MCF-7. The results showed IC50 values of 42 µg/ml for HepG2 and 100 µg/ml for MCF-7 cells, indicating significant cytotoxicity . The study concluded that DMEHE exhibited selective toxicity towards cancer cells while showing lower toxicity to normal cell lines such as NIH 3T3 and HaCaT.
Table 1: Cytotoxic Activity of DMEHE
| Cell Line | IC50 (µg/ml) | Viability (%) |
|---|---|---|
| HepG2 | 42 | 67.7 |
| MCF-7 | 100 | 78.14 |
| HaCaT | >250 | 82.23 |
| NIH 3T3 | >500 | 96.11 |
The cytotoxic mechanism of compounds like DMEHE involves interference with cellular functions such as apoptosis and cell cycle regulation. Morphological changes observed in treated cancer cells suggest that these compounds may induce apoptosis, evidenced by characteristic apoptotic features under microscopy .
Case Studies
A specific case study highlighted the isolation of a compound similar to 1,2-benzenedicarboxylic acid from Streptomyces sp. which demonstrated broad-spectrum antimicrobial activity against extended-spectrum beta-lactamase (ESBL) producing strains with MIC values ranging from 0.13 to 2.00 µg/ml . This emphasizes the potential of benzenedicarboxylic acid derivatives in therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
